REACTION_CXSMILES
|
[NH2:1][CH:2]1[CH:6]=[CH:5][S:4][CH:3]1[C:7](=[O:14])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.S(Cl)(Cl)(=O)=O>>[NH2:1][C:2]1[CH:6]=[CH:5][S:4][C:3]=1[C:7](=[O:14])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1
|
Name
|
3-amino-2-benzoyl-dihydrothiophene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1C(SC=C1)C(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(SC=C1)C(C1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 77% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |